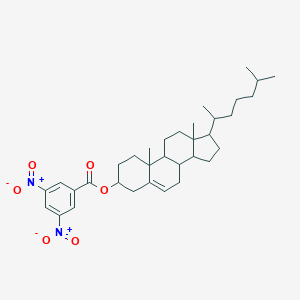

Cholest-5-en-3-yl 3,5-dinitrobenzoate

Description

Cholest-5-en-3-yl 3,5-dinitrobenzoate is a cholesteryl ester derivative featuring a 3,5-dinitrobenzoate acyl group. The compound combines the hydrophobic steroidal backbone of cholesterol with the electron-deficient aromatic system of 3,5-dinitrobenzoic acid. This unique structure enhances its utility in chiral chromatography, where the 3,5-dinitrobenzoate group plays a critical role in π-π interactions and hydrogen bonding, facilitating high-resolution separations of enantiomers . The nitro groups at the 3- and 5-positions of the benzoate moiety increase polarity and electron-withdrawing effects, which contribute to superior retention and selectivity in chromatographic applications compared to simpler esters like acetate or benzoate .

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9,17-18,20-22,27-31H,6-8,10-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGUYYDVBVJLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948121 | |

| Record name | Cholest-5-en-3-yl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25279-63-4 | |

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(3,5-dinitrobenzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(3,5-dinitrobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-yl 3,5-dinitrobenzoate typically involves the esterification of cholesterol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield cholesterol and 3,5-dinitrobenzoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products

Oxidation: Oxidized derivatives of the steroid nucleus.

Reduction: Cholest-5-en-3-yl 3-amino-5-nitrobenzoate.

Substitution: Cholesterol and 3,5-dinitrobenzoic acid.

Scientific Research Applications

Cholest-5-en-3-yl 3,5-dinitrobenzoate has several applications in scientific research:

Biology: Investigated for its potential effects on cellular membranes due to its cholesterol backbone.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-yl 3,5-dinitrobenzoate is primarily related to its ability to interact with biological membranes. The cholesterol moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . The nitro groups may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cholesteryl Esters

Cholest-5-en-3-yl 3,5-dinitrobenzoate belongs to a class of cholesteryl esters with varying acyl groups. Key comparisons include:

- Cholesteryl Acetate : Lacks nitro groups, resulting in lower chromatographic retention and reduced chiral selectivity.

- Cholesteryl Benzoate : The absence of nitro substituents diminishes its ability to engage in π-π interactions, leading to weaker resolution in enantiomeric separations .

- Cholesteryl 4-Nitrobenzoate : While the single nitro group enhances retention compared to benzoate, the 3,5-dinitro substitution provides superior steric and electronic effects for chiral discrimination .

Functional Analogues: 3,5-Dinitrobenzoate Esters

The 3,5-dinitrobenzoate group is pivotal across diverse esters:

- Ethyl 3,5-Dinitrobenzoate : Shares the same acyl group but has a smaller alkyl chain, resulting in a lower melting point (94–95°C) and higher volatility compared to the cholesteryl derivative . Its applications extend to chemical sensing, where the nitro groups interact with tetrathiafulvalene-based receptors .

- Methyl 3,5-Dinitrobenzoate : Similar to the ethyl ester but with even lower molecular weight, it is more soluble in polar solvents, making it suitable for analytical standards.

Positional Isomers: Nitrobenzoate Derivatives

The position of nitro groups significantly impacts performance:

- 4-Nitrobenzoate Esters : Exhibit moderate retention and chiral selectivity in chromatography but lack the synergistic electron-withdrawing effects of the 3,5-dinitro configuration .

- 3-Nitrobenzenesulfonate : While showing the highest chromatographic retention, it lacks the chiral selectivity of 3,5-dinitrobenzoate due to weaker hydrogen-bonding capacity .

Chromatographic Performance

The 3,5-dinitrobenzoate group excels in chiral separations due to:

Enhanced Retention : Polarity and π-π interactions increase solute retention, outperforming acetate, benzoate, and 4-nitrobenzoate derivatives (Table 1) .

High Chiral Selectivity : Dual nitro groups create optimal steric and electronic environments for discriminating enantiomers, particularly in derivatives of steroids and pharmaceuticals .

Data Tables

Table 1: Chromatographic Retention Order and Selectivity of Benzoate Derivatives

| Functional Group | Retention Order (Increasing) | Chiral Selectivity |

|---|---|---|

| Hexadecyl ether | Lowest | Low |

| Acetate | ↑ | Moderate |

| Benzoate | ↑ | Moderate |

| 4-Nitrobenzoate | ↑ | High |

| 3,5-Dinitrobenzoate | ↑ | Highest |

| 3-Nitrobenzenesulfonate | Highest | Low |

Table 2: Physical Properties of 3,5-Dinitrobenzoate Esters

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 94–95 | 382.88 (est.) | 1.2950 |

| This compound | Not reported | Not reported | Not reported |

Source: ; cholesteryl ester data inferred from steroidal bulk effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.